シュウ酸カルシウム一水和物

概要

説明

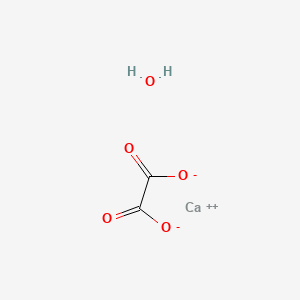

Calcium oxalate monohydrate is a calcium salt of oxalic acid with the chemical formula CaC₂O₄·H₂O. It is a naturally occurring compound found in various plants and is a primary constituent of kidney stones in humans. The compound crystallizes in the monohydrate form, which is the most stable and common form of calcium oxalate.

科学的研究の応用

Medical Applications

Nephrolithiasis (Kidney Stones)

Calcium oxalate monohydrate is the most prevalent form of kidney stones, accounting for approximately 70-80% of cases. The formation of these stones is influenced by factors such as urinary calcium and oxalate concentrations. Research indicates that high levels of calcium can exacerbate the injury to renal epithelial cells exposed to COM crystals, leading to oxidative stress and cellular damage .

Case Study: Crystal-Induced Cell Injury

A study involving human renal epithelial cells demonstrated that exposure to COM crystals resulted in increased cell injury markers like lactate dehydrogenase and oxidative stress indicators such as hydrogen peroxide . This highlights the need for understanding the mechanisms by which COM contributes to nephrolithiasis.

Inhibition of Crystal Growth

Therapeutic Approaches

Recent studies have explored the use of natural polyphenols combined with citrate to enhance the inhibition of COM crystallization. These combinations have shown up to four-fold greater efficacy in preventing crystal growth compared to citrate alone . This suggests a promising avenue for developing preventive treatments for kidney stones.

Experimental Findings

The synergistic effect of citrate-polyphenol combinations was validated through both experimental and simulation techniques, indicating a reduction in the crystallization driving force and growth kinetic constants . This could lead to new therapeutic strategies aimed at reducing stone formation.

Material Science Applications

Biomedical Materials

Calcium oxalate monohydrate's biocompatibility makes it a candidate for various biomedical applications, including drug delivery systems and tissue engineering scaffolds. Its properties can be tailored to enhance interactions with biological tissues, promoting healing and regeneration.

Crystallization Studies

Research on the solubility of COM under varying pH and temperature conditions has provided insights into its crystallization behavior, which is crucial for both medical and industrial applications . Understanding these parameters can help in designing better strategies for managing calcium oxalate-related disorders.

Summary Table of Applications

作用機序

Target of Action

Calcium oxalate monohydrate primarily targets the kidneys, specifically the renal tubules . It is the most common form found in kidney stones . The compound has a great tendency to bind to other urinary macromolecules, leading to aggregation and stone formation .

Mode of Action

Calcium oxalate monohydrate forms when there is too much oxalate, too little liquid, and the oxalate “sticks” to calcium while urine is being made by the kidneys . The compound’s interaction with its targets results in the formation of crystals in the urine. These crystals may stick together and form a solid mass, commonly known as a kidney stone .

Biochemical Pathways

The formation of calcium oxalate monohydrate stones involves several biochemical pathways. Oxalate is a natural substance found in many foods. After the body uses food for energy, waste products, including oxalate, travel through the bloodstream to the kidneys and are removed through urine . If there is too much waste in too little liquid, crystals can begin to form . The build-up of oxalate can form crystals, which can form kidney stones .

Pharmacokinetics

The pharmacokinetics of calcium oxalate monohydrate involves its absorption, distribution, metabolism, and excretion (ADME)The oxalate is then absorbed and taken to the kidney, where it can form stones . Similarly, following gastric bypass surgery, the body absorbs less calcium from the digestive system. Because of this, higher levels of oxalate are found in the urinary tract .

Action Environment

Environmental factors can influence the action, efficacy, and stability of calcium oxalate monohydrate. Furthermore, the precipitation reaction of calcium oxalate is influenced by spatial gradients and the density difference between the reactants, leading to strong convection in the form of a gravity current that drives the spatiotemporal pattern formation .

準備方法

Synthetic Routes and Reaction Conditions: Calcium oxalate monohydrate can be synthesized by mixing a solution of calcium chloride with a solution of oxalic acid under controlled conditions. The reaction typically occurs at room temperature, and the resulting precipitate is filtered and dried to obtain pure calcium oxalate monohydrate crystals.

Industrial Production Methods: In industrial settings, calcium oxalate monohydrate is produced by reacting calcium carbonate or calcium hydroxide with oxalic acid. The reaction is carried out in large reactors, and the product is subsequently filtered, washed, and dried. The purity of the final product is ensured through various purification steps, including recrystallization.

化学反応の分析

Types of Reactions: Calcium oxalate monohydrate undergoes several types of chemical reactions, including thermal decomposition and acid-base reactions.

Common Reagents and Conditions:

- CaC₂O₄·H₂O (s) → CaC₂O₄ (s) + H₂O (g)

- CaC₂O₄ (s) → CaCO₃ (s) + CO (g)

- CaCO₃ (s) → CaO (s) + CO₂ (g)

Thermal Decomposition: When heated, calcium oxalate monohydrate decomposes in a series of steps. Initially, it loses water to form anhydrous calcium oxalate. Further heating leads to the formation of calcium carbonate and carbon monoxide.

Major Products Formed: The major products formed from the thermal decomposition of calcium oxalate monohydrate include anhydrous calcium oxalate, calcium carbonate, carbon monoxide, calcium oxide, and carbon dioxide .

類似化合物との比較

Calcium oxalate monohydrate can be compared with other calcium oxalate hydrates, such as calcium oxalate dihydrate (CaC₂O₄·2H₂O) and calcium oxalate trihydrate (CaC₂O₄·3H₂O). These compounds differ in their hydration levels and crystal structures:

Calcium Oxalate Dihydrate: This form is less stable than the monohydrate and is less commonly found in nature. It has a different crystal structure and physical properties.

Calcium Oxalate Trihydrate: This is the least stable form and is rarely encountered.

The uniqueness of calcium oxalate monohydrate lies in its stability and prevalence in biological systems, particularly in the formation of kidney stones .

生物活性

Calcium oxalate monohydrate (COM) is a significant compound in the context of kidney stone formation, representing approximately 80% of all kidney stones. Its biological activity is multifaceted, involving interactions with renal epithelial cells, modulation of crystal growth, and implications for oxidative stress. This article provides a comprehensive overview of the biological activity of COM, supported by research findings, case studies, and data tables.

Overview of Calcium Oxalate Monohydrate

Calcium oxalate monohydrate is one of the two primary forms of calcium oxalate, the other being calcium oxalate dihydrate (COD). The transition between these forms can significantly influence crystal growth and aggregation, which are critical factors in kidney stone pathology.

Crystal Formation and Growth

The formation of COM crystals occurs through a series of nucleation and growth processes influenced by various factors, including pH, ionic strength, and the presence of inhibitors such as proteins and polysaccharides. Research indicates that certain biomolecules can inhibit the growth of COM crystals while promoting the formation of COD crystals.

Table 1: Factors Influencing Calcium Oxalate Crystal Formation

| Factor | Effect on COM Growth |

|---|---|

| pH | Lower pH promotes COM formation |

| Ionic Strength | Higher ionic strength can enhance nucleation |

| Inhibitors (e.g., proteins) | Can reduce COM growth and promote COD |

Adhesion to Renal Epithelial Cells

Studies have shown that COM crystals do not adhere to intact distal renal epithelium unless there is damage or disruption to the epithelial layer. This lack of adhesion is crucial for understanding how kidney stones form and how they may be prevented. For instance, matrix proteins in urine can ameliorate the apoptotic effects induced by COM on renal epithelial cells, suggesting a protective role against stone formation .

Antioxidant Activity

The antioxidant properties of various substances have been linked to their ability to mitigate oxidative stress associated with COM crystallization. For example, polysaccharides derived from plants have demonstrated significant antioxidant activity that correlates with their ability to inhibit COM crystal growth. These polysaccharides can enhance cell viability in human renal proximal tubular epithelial cells (HK-2) exposed to COM crystals by reducing reactive oxygen species (ROS) levels .

Table 2: Antioxidant Activity of Polysaccharides

| Polysaccharide Type | Molecular Weight (kDa) | Inhibition Rate (%) |

|---|---|---|

| Sargassum Polysaccharide | Variable | 69.2 |

| Tea Polysaccharides | 2.3 - 8.16 | Varies by type |

Inhibition Studies

Research has demonstrated that specific polysaccharides can significantly inhibit the growth and aggregation of COM crystals. For example, a study involving sulfated polysaccharides showed an inhibition rate of up to 76.8% for crystal aggregation . Another investigation found that plant polysaccharides could alter the morphology of COM crystals from sharp-edged to more rounded shapes, which may reduce their potential for adhesion to renal tissues .

Dietary Interventions

Dietary factors also play a critical role in managing calcium oxalate stone disease. A long-term study indicated that individuals consuming a calcium-rich diet had fewer instances of kidney stones compared to those on a low-calcium diet. This effect was attributed to calcium's ability to bind dietary oxalate in the intestines, thereby reducing its absorption and subsequent urinary excretion .

特性

IUPAC Name |

calcium;oxalate;hydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H2O4.Ca.H2O/c3-1(4)2(5)6;;/h(H,3,4)(H,5,6);;1H2/q;+2;/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LQHWSGSWNOHVHO-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=O)(C(=O)[O-])[O-].O.[Ca+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H2CaO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

25454-23-3 (Parent), 144-62-7 (Parent) | |

| Record name | Calcium oxalate monohydrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005794285 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID50973513 | |

| Record name | Calcium ethanedioate--water (1/1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50973513 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

146.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid; [Merck Index] White hygroscopic powder or lumps; Odorless; [Alfa Aesar MSDS] | |

| Record name | Calcium oxalate monohydrate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/12697 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

118175-19-2, 5794-28-5 | |

| Record name | Calcium, [ethanedioato(2-)-κO1,κO2]-, monohydrate labeled with deuterium | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=118175-19-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Calcium oxalate monohydrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005794285 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Calcium ethanedioate--water (1/1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50973513 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Calcium oxalate monohydrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CALCIUM OXALATE MONOHYDRATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4PP86KK527 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of calcium oxalate monohydrate?

A1: The molecular formula of COM is CaC2O4·H2O, and its molecular weight is 146.112 g/mol.

Q2: What are the key spectroscopic features of COM?

A: Fourier transform infrared (FTIR) spectroscopy is commonly used to characterize COM. Characteristic peaks are observed, including those representing the stretching vibrations of oxalate ions (C2O42-) and the presence of water molecules within the crystal structure [, , , , , , ].

Q3: How does the morphology of COM crystals vary?

A: COM crystals can exhibit a variety of morphologies, including donuts, dumbbells, needles, plates, prisms, rosettes, round edges, and X-shapes []. The specific morphology is influenced by factors like solution composition, supersaturation, and the presence of growth inhibitors.

Q4: Can other compounds influence the formation of COM crystals?

A: Yes, the presence of certain compounds can influence COM crystal formation. For example, citrate ions inhibit COM nucleation and growth by forming soluble complexes with calcium ions, effectively reducing the concentration of free calcium available for COM formation []. Conversely, the presence of hydroxyapatite crystals can initiate the crystallization of COM [].

Q5: How does the presence of urinary proteins affect COM crystal growth?

A: Urinary proteins, such as uropontin (also known as osteopontin), can significantly inhibit COM crystal growth at physiological concentrations []. This inhibition is attributed to the adsorption of these proteins onto the surface of COM crystals, hindering further growth [, ].

Q6: Can COM grow on other crystal surfaces?

A: Yes, COM exhibits epitaxial growth on certain crystal surfaces, such as uric acid and sodium urate [, ]. This means that COM crystals can grow in a specific orientation on these pre-existing crystals, even at low supersaturation levels.

Q7: Is there a difference in the composition of kidney stones based on their location?

A: Research suggests that the composition of kidney stones can vary depending on geographical location. For instance, studies in North India have shown a predominance of COM stones, which are known for their hardness and distinct metabolic origin [].

Q8: How is the chemical composition of urinary stones analyzed?

A: Several techniques are employed to determine the chemical composition of urinary stones. Infrared spectroscopy, particularly FTIR-ATR (Attenuated Total Reflectance), is commonly used to identify the different components within a stone [, ]. X-ray diffraction analysis can further elucidate the crystalline structure and phases present within the stone [].

Q9: How can imaging techniques contribute to understanding urinary stones?

A: Computed Tomography (CT) scanning provides valuable information about the density of urinary stones, measured in Hounsfield units (HU). This information can be correlated with the chemical composition of the stone, aiding in the identification of different stone types and potentially influencing treatment decisions [, ]. Moreover, color-flow sonography has shown potential in identifying specific calcium oxalate stone types based on the presence or absence of a "twinkling artifact" [].

Q10: How do COM crystals interact with renal epithelial cells?

A: COM crystals can adhere to the surface of renal epithelial cells, a crucial step in the formation of kidney stones []. This adhesion can lead to cellular injury, as evidenced by increased lactate dehydrogenase (LDH) release and morphological changes in the affected cells []. Additionally, the presence of COM crystals can trigger oxidative stress in renal cells, contributing to further cellular damage [].

Q11: Can COM crystals induce changes in protein expression in renal cells?

A: Yes, exposure to high concentrations of oxalic acid and COM crystals can alter the protein expression profile of renal cells []. This includes changes in proteins involved in energy metabolism, cell multiplication, apoptosis, and other cellular processes, highlighting the complex interplay between COM and renal cell function.

Q12: Are there any natural inhibitors of COM crystal growth?

A: Several natural substances have been investigated for their potential to inhibit COM crystal growth. Extracts from plants like Ammi Visnaga (khella) [] and Macrotyloma uniflorum, Phaseolus lunatus, and Phaseolus vulgaris [] have shown promising in vitro inhibitory effects. Further research is needed to explore their efficacy in preventing kidney stone formation.

Q13: Can modifications to COM crystals influence their properties and potential applications?

A: Research has explored the effects of doping COM crystals with elements like cadmium [] and cobalt []. These modifications can alter the crystal growth process and potentially influence the physicochemical properties of the resulting crystals, opening avenues for new applications.

Q14: Can the knowledge of COM crystal growth be applied to other areas of biomaterial research?

A: Yes, understanding the factors that influence the nucleation, growth, and inhibition of COM crystals can provide valuable insights for the development of new biomaterials. For example, identifying molecules that effectively inhibit COM crystal growth could lead to strategies for preventing the encrustation of medical devices like catheters and stents [].

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。